2-哌啶甲基-4'-三氟甲基联苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

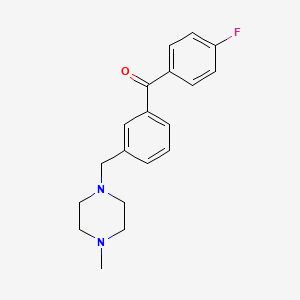

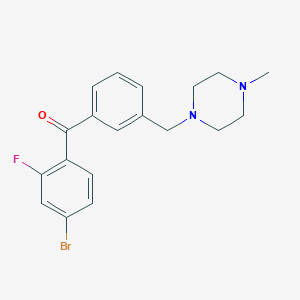

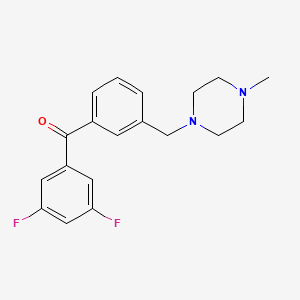

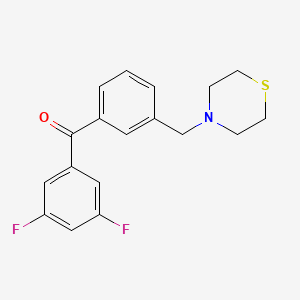

2-Piperidinomethyl-4'-trifluoromethylbenzophenone is a compound that is likely to possess a benzophenone backbone with a piperidine moiety and a trifluoromethyl group attached to it. Benzophenones are known for their UV-absorbing properties and are commonly used as stabilizers in various polymers to prevent degradation due to exposure to light and heat . Piperidine rings are often found in pharmaceuticals and exhibit a range of biological activities . The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to modulate the physical and chemical properties of molecules, such as metabolic stability and lipophilicity.

Synthesis Analysis

The synthesis of compounds related to 2-Piperidinomethyl-4'-trifluoromethylbenzophenone involves multi-step organic reactions. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural similarity with the piperidine moiety, involves the formation of a piperidine ring and subsequent functionalization . Similarly, the synthesis of piperidine derivatives for antileukemic activity involves the construction of the piperidine ring followed by the introduction of various substituents, including benzoyl and phenoxy groups . These methods could potentially be adapted for the synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone by incorporating the appropriate trifluoromethylbenzophenone core.

Molecular Structure Analysis

The molecular structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone would be expected to exhibit characteristics typical of benzophenones and piperidine derivatives. The presence of a piperidine ring can influence the conformational flexibility of the molecule, as seen in the study of conformationally mobile analogues derived from furan ring opening . The trifluoromethyl group would likely influence the electronic properties of the benzophenone core, potentially affecting the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with benzophenone and piperidine structures can participate in various chemical reactions. Benzophenones are known to undergo photooxidative reactions, which can be studied using techniques such as FTIR and TGA . Piperidine derivatives can be involved in reactions pertinent to their potential as central nervous system agents, such as the formation of spiro compounds and the opening of furan rings . The introduction of a trifluoromethyl group could further modulate the reactivity of the molecule, making it a subject of interest in the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone would be influenced by its structural components. The benzophenone core is associated with stabilizing effects in polymers, as evidenced by studies on 2-hydroxybenzophenone derivatives . Piperidine rings contribute to the basicity and nucleophilicity of molecules, which can be important in their biological activity . The trifluoromethyl group is known to affect the lipophilicity and metabolic stability of compounds, which is crucial for their pharmacokinetic profiles . These properties would need to be characterized using spectroscopic and analytical techniques to fully understand the behavior of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

科学研究应用

聚合物薄膜中的热和光氧化行为

2-哌啶甲基-4'-三氟甲基联苯酮在聚烯烃如聚丙烯和高密度聚乙烯中展现出有效的热稳定和光稳定作用。研究表明,它在热老化和光稳定方面表现出色,作为有效的光热抗氧化剂。这使得它成为增强这些材料耐久性和寿命的重要组成部分(Allen et al., 1993)。

结构分析和强效抑制剂

对相关三氟甲基取代化合物的结构方面的研究表明,它们在各种应用中作为抑制剂的潜力。这些化合物的晶体结构显示出重要的分子相互作用,暗示它们有可能形成稳定的复合物,在各种化学和制药过程中有潜在用途(Li et al., 2005)。

神经阻滞剂的合成

与2-哌啶甲基-4'-三氟甲基联苯酮结构相关的化合物在神经阻滞剂如氟司匹仑和便氟利多的合成中发挥着关键作用。这些药物用于治疗精神障碍,展示了该化学物质在合成复杂治疗剂中的重要性(Botteghi et al., 2001)。

抗癌活性的潜力

与2-哌啶甲基-4'-三氟甲基联苯酮密切相关的苯并咪唑衍生物已被研究其抗癌性质。通过它们的分子相互作用,这些化合物显示出在癌症治疗中作为有效抑制剂的潜力,突显了这类化学品在药物化学中的更广泛影响(Karayel, 2021)。

聚烯烃薄膜中的创新用途

该化合物在增强聚烯烃薄膜性能方面起着关键作用,为开发更高效和耐用的聚合材料提供了见解。它展示出独特的特性,使其成为控制这些材料热和光氧化的有效剂,对于延长它们在各种应用中的功能寿命至关重要(Allen et al., 1994)。

属性

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRCFJQMKARNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643606 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898773-55-2 |

Source

|

| Record name | Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)